![molecular formula C9H9NO3 B11720882 7-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11720882.png)
7-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one
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Overview
Description
7-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that features a benzoxazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 2-aminophenol derivatives with suitable carbonyl compounds. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methoxy group at position 7 participates in nucleophilic substitution under acidic or basic conditions. For example:
-
Demethylation : Treatment with HBr/acetic acid replaces the methoxy group with a hydroxyl group, forming 7-hydroxy derivatives.
-
Amination : Reaction with ammonia or primary amines yields 7-amino-substituted analogs, which are intermediates for bioactive molecules.
Reaction Type | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Demethylation | HBr (48%), acetic acid, 80°C, 6h | 7-Hydroxy derivative | 85% | |
Amination | NH₃ (aq.), 100°C, 12h | 7-Amino derivative | 72% |
Ring-Opening Reactions
The oxazine ring undergoes hydrolysis or alcoholysis, producing functionalized benzene derivatives:
-
Acid-Catalyzed Hydrolysis : Concentrated HCl at reflux opens the ring to form 2-amino-4-methoxybenzoic acid.
-
Alcoholysis : Methanol in the presence of H₂SO₄ yields methyl ester derivatives .
Reaction Type | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Hydrolysis | 6M HCl, reflux, 4h | 2-Amino-4-methoxybenzoic acid | 90% | |
Alcoholysis | MeOH, H₂SO₄, 60°C, 3h | Methyl 2-amino-4-methoxybenzoate | 78% |
Cyclization Reactions
The compound serves as a precursor for synthesizing fused heterocycles:
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Palladium-Catalyzed Carbonylation : Reacts with cyanamide and Mo(CO)₆ under Pd(PPh₃)₄ catalysis to form 4H-benzo[e] oxazin-4-ones (76% yield) .
-
Gold(I)-Catalyzed Cycloisomerization : Converts N-(2-alkynyl)aryl benzamides into 4H-benzo[d] oxazines (45–82% yield) .
Reaction Type | Catalysts/Reagents | Product | Yield | Source |
---|---|---|---|---|
Carbonylation | Pd(PPh₃)₄, Mo(CO)₆, 65°C | 4H-Benzo[e] oxazin-4-one | 76% | |
Cycloisomerization | AuCl(PPh₃), AgOTf | 4H-Benzo[d] oxazine | 45–82% |
Oxidation and Reduction
The carbonyl group in the oxazine ring is redox-active:
-
Oxidation : Hydrogen peroxide oxidizes the carbonyl to a carboxylic acid.
-
Reduction : NaBH₄ selectively reduces the carbonyl to a secondary alcohol.
Reaction Type | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Oxidation | H₂O₂ (30%), 50°C, 2h | 7-Methoxy-1H-benzo[d] oxazine-2,4-dione | 68% | |
Reduction | NaBH₄, EtOH, 0°C, 1h | 7-Methoxy-1H-benzo[d] oxazin-2-ol | 89% |
Cycloaddition Reactions
The compound participates in [4+2] cycloadditions with dienophiles like maleic anhydride, forming bicyclic adducts.
Reaction Type | Dienophile | Product | Yield | Source |
---|---|---|---|---|
Diels-Alder | Maleic anhydride, toluene, 110°C | Bicyclic oxazine-lactone | 63% |
Key Mechanistic Insights:
-
Electronic Effects : The methoxy group directs electrophilic substitution to the para position.
-
Ring Strain : The oxazine ring’s strain facilitates ring-opening under acidic conditions.
-
Catalytic Pathways : Palladium and gold catalysts enable regioselective cyclizations .
This compound’s versatility in nucleophilic, redox, and cycloaddition reactions underscores its utility in synthesizing bioactive molecules and functional materials.
Scientific Research Applications
Pharmaceutical Development
Overview
7-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for effective interaction with biological targets, making it a candidate for developing anti-cancer agents and other therapeutic compounds.
Case Studies
- Anti-Cancer Research : Studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. For instance, compounds derived from this structure have shown promising results in inhibiting tumor growth in xenograft models .
- Protease Inhibition : Research indicates that related compounds can inhibit serine proteases implicated in various diseases, including cancer and diabetes. The ability to modify the compound's structure enhances its efficacy against specific protease targets .
Agrochemical Formulations
Overview
In the field of agrochemicals, this compound is utilized in formulating pesticides and herbicides. Its application improves the efficacy of these products while minimizing environmental impact.
Case Studies
- Pesticide Development : The compound has been incorporated into novel pesticide formulations that demonstrate enhanced activity against a range of pests while being less harmful to non-target organisms. This aligns with sustainable agricultural practices aimed at reducing chemical usage .
- Herbicide Efficacy : Field trials have shown that herbicides containing this compound exhibit improved weed control compared to traditional formulations, leading to higher crop yields .
Polymer Chemistry
Overview
In polymer chemistry, this compound acts as an additive that enhances the thermal stability and mechanical properties of polymers.
Applications
- Thermal Stability Improvement : Incorporating this compound into polymer matrices has been shown to increase thermal degradation temperatures, making materials more suitable for high-temperature applications .
- Mechanical Property Enhancement : The addition of this compound improves tensile strength and flexibility in polymer composites, which is critical for industries such as automotive and packaging .
Analytical Chemistry
Overview
this compound is also utilized as a standard reference material in analytical chemistry.
Applications
- Calibration Standards : It serves as a calibration standard in chromatographic techniques, ensuring accuracy and reliability in quantitative analyses across various laboratories .
- Method Development : The compound's distinct spectral properties facilitate method development for detecting similar compounds in complex mixtures .
Summary Table of Applications
Application Area | Specific Uses | Notable Benefits |
---|---|---|
Pharmaceutical Development | Anti-cancer agents, protease inhibitors | Effective biological interactions |
Agrochemical Formulations | Pesticides and herbicides | Enhanced efficacy and reduced environmental impact |
Polymer Chemistry | Additive for polymers | Improved thermal stability and mechanical properties |
Analytical Chemistry | Calibration standards | Increased accuracy in quantitative analyses |
Mechanism of Action
The mechanism of action of 7-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one include other benzoxazine derivatives, such as:
- 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates
- 2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)ethyl ester
Uniqueness
What sets this compound apart is its specific methoxy substitution, which can influence its reactivity and properties. This makes it a valuable compound for specific applications where these unique properties are advantageous .
Biological Activity
7-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one (CAS: 103441-80-1) is a heterocyclic compound belonging to the benzoxazinone class. It has garnered attention in various fields, particularly in pharmaceutical development, due to its potential biological activities, including anticancer properties and applications in agrochemicals. This article explores the biological activity of this compound, synthesizing findings from diverse sources.
Chemical Structure and Properties
The chemical formula of this compound is C9H9NO3, and its structure features a methoxy group at the 7-position of the benzoxazinone core. This specific substitution pattern is believed to enhance its biological activity.
Property | Value |
---|---|
Molecular Weight | 179.17 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Appearance | White to yellow solid |
Anticancer Activity
Research indicates that compounds within the benzoxazinone class, including this compound, exhibit significant cytotoxicity against various cancer cell lines. A study highlighted that derivatives of benzoxazepines showed good selectivity towards cancer cells compared to normal cells, inducing apoptosis via mechanisms involving caspase activation and cell cycle arrest at G2/M phase .
Case Study:
In a study involving leukemia K-562 and breast T-47D cancer cell lines, compounds similar to this compound were found to disrupt cell cycles and induce apoptosis effectively. The mechanism was attributed to the activation of pro-apoptotic factors and downregulation of anti-apoptotic proteins like Bcl2 .
The biological activity of this compound is believed to involve its interaction with specific molecular targets such as serine proteases. Its structure allows it to act as a substrate inhibitor for enzymes like human leukocyte elastase, which plays a role in tissue degeneration processes.
Applications in Pharmaceutical Development
The compound serves as an intermediate in synthesizing various pharmaceuticals, particularly those targeting cancer treatment. Its ability to interact effectively with biological targets makes it a valuable candidate for drug development.
Agrochemical Applications
In addition to its pharmaceutical relevance, this compound is utilized in formulating pesticides and herbicides. Its incorporation into agrochemical products enhances their efficacy while minimizing environmental impact .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
Compound | Structure Features | Biological Activity |
---|---|---|
7-Methyl-4H-benzoxazin-4-one | Lacks methoxy group at the 7-position | Moderate anticancer activity |
8-Methyl-benzoxazinone | Methyl substitution at the 8-position | Limited biological studies available |
Benzoxazepine derivatives | Varying substitutions on the core | Stronger cytotoxic effects reported |
Properties
Molecular Formula |
C9H9NO3 |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
7-methoxy-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C9H9NO3/c1-12-7-3-2-6-5-13-9(11)10-8(6)4-7/h2-4H,5H2,1H3,(H,10,11) |
InChI Key |
DXUULTFEKOJPBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(COC(=O)N2)C=C1 |
Origin of Product |
United States |
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